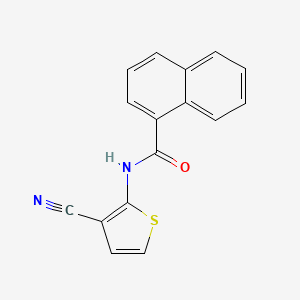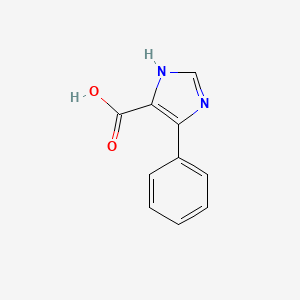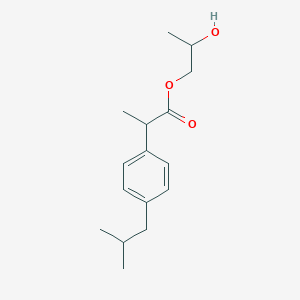![molecular formula C15H13Cl2F2NO2 B2568183 2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one CAS No. 785792-25-8](/img/structure/B2568183.png)
2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one” is a chemical compound used for proteomics research . It has a CAS number of 2229605-98-3 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including chloro, difluoromethoxy, and pyrrol .Scientific Research Applications
Hydrogen Bonding and Crystal Structures
Studies on derivatives of carbonyl 2-substituted pyrroles, which share structural similarities with the compound of interest, reveal their hydrogen bonding behaviors and crystal structures. These properties are crucial for understanding molecular interactions and designing materials with desired physical and chemical characteristics (Domagała et al., 2022).
Electropolymerization and Conductive Polymers
The electropolymerization of bis(pyrrol-2-yl) arylenes, including derivatives similar to the target compound, has been explored for generating conducting polymers. These materials exhibit low oxidation potentials and high stability in their conducting form, indicating potential applications in electronics and materials science (Sotzing et al., 1996).
Catalytic Activities and Reaction Mechanisms
Palladium(II) complexes involving pincer (Se,N,Se) ligands derived from similar pyrrol-based compounds demonstrate high catalytic activity for the Heck reaction. This highlights the role of such compounds in facilitating organic transformations, which is essential for synthesizing complex molecules (Das et al., 2009).
Photophysics and Solvent Interactions
The photophysical behavior of hemicyanine dyes in various solvents, including those with pyrrol rings, offers insights into the solvent-dependent properties of organic molecules. Understanding these interactions can inform the design of optical materials and sensors (Seth et al., 2009).
Self-Association and Molecular Behavior
The self-association of pyridylalkanols, which share structural features with the target compound, has been studied to reveal their ability to form dimers, trimers, and higher polymers. These findings contribute to our understanding of molecular self-assembly processes, crucial for developing nanomaterials and supramolecular chemistry applications (Lomas et al., 2006).
Mechanism of Action
properties
IUPAC Name |
2-chloro-1-[1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2F2NO2/c1-8-5-11(13(21)7-16)9(2)20(8)10-3-4-14(12(17)6-10)22-15(18)19/h3-6,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMWRPDTEHZNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)OC(F)F)Cl)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Oxiran-2-yl-[6-(2,2,2-trifluoroethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2568111.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-chloro-4-methoxybenzene-1-sulfonamide](/img/structure/B2568112.png)

![1-[(2R)-2-[(2-Methylpyrazol-3-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2568115.png)

![N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2568119.png)

![N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide](/img/structure/B2568121.png)
